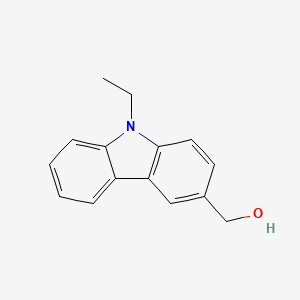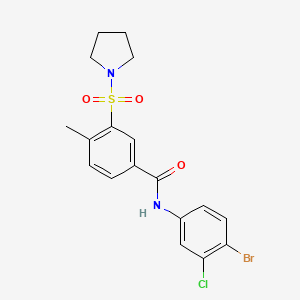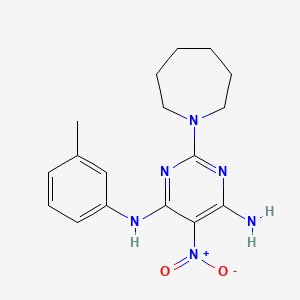
(9-Ethylcarbazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Ethylcarbazol-3-yl)methanol is an organic compound that belongs to the class of carbazole derivatives Carbazole compounds are known for their aromatic heterocyclic structure, which consists of a pyrrole ring fused on either side to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethylcarbazol-3-yl)methanol typically involves the reaction of 9-ethylcarbazole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the carbazole ring acts as the nucleophile. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the formation of the methanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(9-Ethylcarbazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 9-ethylcarbazol-3-ylmethanal or 9-ethylcarbazol-3-ylmethanoic acid.
Reduction: Formation of 9-ethylcarbazol-3-ylmethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(9-Ethylcarbazol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (9-Ethylcarbazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the hydroxyl group present in (9-Ethylcarbazol-3-yl)methanol.
3-Amino-9-ethylcarbazole: Contains an amino group instead of a hydroxyl group.
Bis(9-ethylcarbazol-3-yl)methane: Contains two carbazole units linked by a methylene bridge.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 3-position of the carbazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(9-ethylcarbazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-9,17H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXOOVLSONCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B12480573.png)
![2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480579.png)
![N-(4-carbamoylphenyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B12480597.png)

![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480612.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12480618.png)


![ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B12480626.png)
![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-phenylpropan-1-one](/img/structure/B12480631.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B12480632.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12480633.png)
![Ethyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480652.png)

